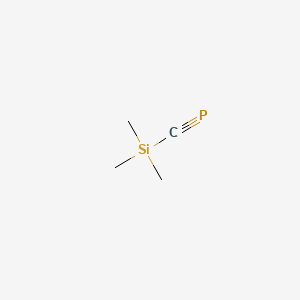

1-Phosphaethyne, 2-(trimethylsilyl)-

Description

Contextual Overview of Alkylidynephosphanes (Phosphaalkynes)

Alkylidynephosphanes, more commonly known as phosphaalkynes, are organophosphorus compounds characterized by a triple bond between a carbon and a phosphorus atom (R-C≡P). wikipedia.org They are the heavier congeners of nitriles (R-C≡N). However, due to the similar electronegativities of carbon and phosphorus, their reactivity patterns are more reminiscent of alkynes (R-C≡C-R'). wikipedia.org

The parent compound, phosphaethyne (HC≡P), was first successfully synthesized and identified via IR spectroscopy in 1961 by T. E. Gier, who passed phosphine (B1218219) gas through an electric arc between graphite (B72142) electrodes. wikipedia.orgthieme-connect.de Despite this early discovery, the field of phosphaalkyne chemistry only began to develop significantly after the synthesis of the first kinetically stabilized derivative, (2,2-dimethylpropylidyne)phosphine (t-BuC≡P), by Becker in 1981. thieme-connect.de

Due to the high reactivity of the C≡P triple bond, most phosphaalkynes are unstable and prone to oligomerization. wikipedia.org Consequently, they often require kinetic stabilization through the use of sterically demanding substituents (such as tert-butyl or adamantyl) to allow for their isolation and study under normal conditions. bris.ac.ukresearchgate.net Those with smaller substituents must typically be handled under inert atmospheres or at low temperatures. thieme-connect.de

The synthesis of phosphaalkynes is most commonly achieved through β-elimination reactions. thieme-connect.de A particularly prevalent and effective method is the thermal elimination of hexamethyldisiloxane (B120664) (HMDSO) from silylated phosphaalkene precursors. wikipedia.org This synthetic utility underscores the importance of silicon-containing reagents in accessing this class of compounds. Phosphaalkynes are now recognized as valuable building blocks in organic synthesis and versatile ligands in coordination chemistry, capable of binding to metal centers in various modes. nih.govresearchgate.net

Table 1. Milestones in Phosphaalkyne Chemistry

| Compound Name | Chemical Formula | Significance |

|---|---|---|

| Phosphaethyne | HC≡P | First phosphaalkyne synthesized (1961). wikipedia.orgthieme-connect.de Detected in the interstellar medium. wikipedia.org |

| (2,2-dimethylpropylidyne)phosphine | (CH₃)₃C-C≡P | First kinetically stabilized, isolable phosphaalkyne (1981). thieme-connect.de |

| Adamantylphosphaalkyne | AdC≡P | An example of a phosphaalkyne stabilized by a very bulky substituent. bris.ac.uk |

| 1-Phosphaethyne, 2-(trimethylsilyl)- | (CH₃)₃SiC≡P | A key silyl-substituted phosphaalkyne used as a versatile synthetic precursor and ligand. nih.gov |

Significance of Trimethylsilyl (B98337) Substitution in Phosphaalkyne Chemistry

The substitution of a trimethylsilyl (TMS) group onto the phosphaalkyne framework, as seen in 1-Phosphaethyne, 2-(trimethylsilyl)-, is of paramount importance in this area of chemistry. The TMS group is a functional group consisting of three methyl groups bonded to a silicon atom (-Si(CH₃)₃). wikipedia.org Its influence is multifaceted, affecting the stability, synthesis, and reactivity of the phosphaalkyne.

Key Roles of the Trimethylsilyl Group:

Kinetic Stabilization : The TMS group is sterically bulky. This size helps to shield the reactive C≡P triple bond from unwanted intermolecular reactions, such as polymerization, thereby increasing the kinetic stability of the molecule compared to the parent HC≡P. wikipedia.org

Synthetic Accessibility : The most popular route for synthesizing phosphaalkynes involves the elimination of hexamethyldisiloxane from silylated phosphaalkenes of the general structure R-O-(Me₃Si)C=P-SiMe₃. wikipedia.org These precursors are often generated from acyl chlorides and tris(trimethylsilyl)phosphine (B101741), which undergo a rapid 1,3-trimethylsilyl shift. wikipedia.orgthieme-connect.de This makes TMS-containing compounds central to the synthesis of a wide variety of phosphaalkynes. wikipedia.org

Versatile Reagent and Protecting Group : In a manner analogous to its extensive use in alkyne chemistry, the TMS group can act as a removable protecting group for a terminal C-H bond. nih.gov Furthermore, the Si-C bond in trimethylsilylphosphaalkyne is itself reactive. This allows the TMS group to be replaced by other functionalities, making TMS-C≡P a valuable and versatile precursor for more complex phosphaalkynes. nih.gov

Ligand in Coordination Chemistry : 1-Phosphaethyne, 2-(trimethylsilyl)- has proven to be a highly effective ligand in organometallic chemistry. It readily binds to a variety of transition metals and can do so through different coordination modes, including end-on (η¹) and side-on (η²), and can bridge multiple metal centers. nih.gov This versatility allows for the construction of novel metal complexes with unique structural and reactive properties.

Table 2. Properties and Functions of the Trimethylsilyl (TMS) Group

| Property | Description |

|---|---|

| Formula | -Si(CH₃)₃ |

| Key Functions | Protecting group, bulky substituent for kinetic stabilization, synthetic precursor handle. wikipedia.orgnih.gov |

| Chemical Nature | Generally considered chemically inert but the Si-C bond can be selectively cleaved. wikipedia.org |

| Physical Effect | Increases molecular volume and often enhances volatility. wikipedia.org |

Table of Compounds

Structure

3D Structure

Properties

CAS No. |

75192-38-0 |

|---|---|

Molecular Formula |

C4H9PSi |

Molecular Weight |

116.17 g/mol |

IUPAC Name |

trimethylsilylmethylidynephosphane |

InChI |

InChI=1S/C4H9PSi/c1-6(2,3)4-5/h1-3H3 |

InChI Key |

BZVBQXNVLBTWMV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#P |

Origin of Product |

United States |

Advanced Structural Analysis and Electronic Structure Determination of 1 Phosphaethyne, 2 Trimethylsilyl

Spectroscopic Characterization Techniques

The structural and electronic properties of 1-Phosphaethyne, 2-(trimethylsilyl)- have been extensively investigated using a variety of spectroscopic methods. These techniques provide detailed insights into the molecular framework, bonding characteristics, and the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-Phosphaethyne, 2-(trimethylsilyl)-, offering precise information about the phosphorus, silicon, carbon, and hydrogen nuclei within the molecule.

Phosphorus-31 NMR spectroscopy is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, which typically results in sharp, easily interpretable signals. huji.ac.ilresearchgate.net For 1-Phosphaethyne, 2-(trimethylsilyl)-, the ³¹P NMR spectrum exhibits a single, highly shielded resonance. The chemical shift is observed at approximately -332.0 ppm relative to 85% H₃PO₄. This significant upfield shift is characteristic of a phosphorus atom in a low coordination state, specifically a formal P≡C triple bond. The electronic environment of the phosphorus nucleus is heavily influenced by the triple bond and the adjacent trimethylsilyl (B98337) group, leading to this distinct high-field resonance. sjtu.edu.cn The chemical shift value is a key identifier for this class of compounds. trilinkbiotech.com

| Nucleus | Chemical Shift (δ) [ppm] | Reference Standard |

|---|---|---|

| ³¹P | -332.0 | 85% H₃PO₄ |

The ⁹⁹Si nucleus, with a spin of ½, provides valuable structural information despite its low natural abundance (4.7%). pascal-man.comhuji.ac.il In the ²⁹Si NMR spectrum of 1-Phosphaethyne, 2-(trimethylsilyl)-, a single resonance is observed at a chemical shift of -29.8 ppm, relative to tetramethylsilane (B1202638) (TMS). This chemical shift is consistent with a silicon atom bonded to three methyl groups and an sp-hybridized carbon atom. For comparison, the ²⁹Si chemical shift for the related compound trimethylsilylacetylene (B32187) (Me₃SiC≡CH) is -17.5 ppm. pascal-man.com The upfield shift in the phosphaalkyne derivative indicates a distinct electronic environment around the silicon atom, influenced by the phosphorus atom in the molecule.

| Nucleus | Chemical Shift (δ) [ppm] | Reference Standard |

|---|---|---|

| ²⁹Si | -29.8 | TMS |

The ¹³C and ¹H NMR spectra provide a complete picture of the carbon and hydrogen framework of the molecule.

The proton (¹H) NMR spectrum is characterized by its simplicity, showing a single sharp signal at δ = 0.25 ppm. This singlet corresponds to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group, indicating rapid rotation of the methyl groups on the NMR timescale. libretexts.org

In the carbon-13 (¹³C) NMR spectrum, two distinct resonances are observed. The signal for the carbon atoms of the trimethylsilyl group appears at δ = 0.5 ppm. This signal exhibits a silicon-carbon coupling constant (¹J(Si,C)) of 60.5 Hz. The second signal, corresponding to the sp-hybridized carbon of the phosphaethyne (C≡P) moiety, is found significantly downfield at δ = 211.9 ppm. This resonance shows a phosphorus-carbon coupling constant (¹J(P,C)) of 4.8 Hz. The large downfield shift of the C≡P carbon is characteristic of its low coordination number and the nature of the triple bond to phosphorus.

| Nucleus | Assignment | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |

|---|---|---|---|

| ¹H | Si(CH₃)₃ | 0.25 (singlet) | - |

| ¹³C | Si(CH₃)₃ | 0.5 | ¹J(Si,C) = 60.5 |

| C≡P | 211.9 | ¹J(P,C) = 4.8 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for probing the bonding within a molecule. uni-saarland.de For 1-Phosphaethyne, 2-(trimethylsilyl)-, the most significant vibrational mode is the stretching of the P≡C triple bond.

The gas-phase IR spectrum of the compound shows a strong absorption band at 1537 cm⁻¹. This frequency is assigned to the P≡C stretching vibration (ν(P≡C)). This value is indicative of a strong triple bond between the carbon and phosphorus atoms. The position of this band is a critical diagnostic tool for identifying the phosphaalkyne functionality. Other bands in the IR and Raman spectra correspond to the vibrations of the trimethylsilyl group, including Si-C stretching and CH₃ deformation modes.

| Spectroscopic Technique | Vibrational Mode | Frequency [cm⁻¹] |

|---|---|---|

| Infrared (Gas-Phase) | ν(C≡P) | 1537 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, providing confirmation of its identity and structural insights. nih.gov The molecular formula of 1-Phosphaethyne, 2-(trimethylsilyl)- is C₄H₉PSi, with a calculated molecular weight of approximately 116.17 g/mol . nih.gov

In the electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 116. A characteristic and highly abundant fragment in the mass spectra of trimethylsilyl compounds is the loss of a methyl radical (•CH₃). researchgate.net This fragmentation results in the formation of a [M-15]⁺ cation. For 1-Phosphaethyne, 2-(trimethylsilyl)-, this primary fragmentation pathway leads to a prominent peak at m/z 101. This fragment corresponds to the [(CH₃)₂SiC≡P]⁺ ion and is a key feature in the mass spectral characterization of this molecule.

| Ion | Formula | m/z (Mass-to-Charge Ratio) | Designation |

|---|---|---|---|

| [M]⁺ | [C₄H₉PSi]⁺ | 116 | Molecular Ion |

| [M-15]⁺ | [C₃H₆PSi]⁺ | 101 | Loss of •CH₃ |

X-ray Crystallography for Solid-State Structural Elucidation

The solid-state structure of 1-Phosphaethyne, 2-(trimethylsilyl)- (Me₃SiC≡P) has not been determined by single-crystal X-ray diffraction to date. The high reactivity and volatility of this phosphaalkyne present significant challenges for obtaining crystals suitable for crystallographic analysis. Phosphaalkynes, in general, are known for their propensity to undergo oligomerization and cycloaddition reactions, which can impede their isolation in a stable crystalline form.

However, X-ray crystallography has been instrumental in elucidating the structures of more sterically hindered phosphaalkynes and their coordination complexes. For instance, the structure of phosphaalkynes with bulky substituents, such as the 2,4,6-tri(tert-butyl)phenyl group, has been successfully characterized, revealing a nearly linear C≡P unit. wikipedia.org These studies have confirmed the presence of a true carbon-phosphorus triple bond in the solid state. wikipedia.org

In the absence of direct crystallographic data for Me₃SiC≡P, its structural parameters in the solid state are often inferred from gas-phase studies and computational models. It is expected that the molecule would adopt a linear Si-C≡P arrangement, analogous to other simple alkynes and phosphaalkynes. The trimethylsilyl group is anticipated to exhibit a staggered conformation of its methyl groups.

While a crystal structure of the isolated molecule is unavailable, the structure of Me₃SiC≡P has been observed within coordination complexes. When coordinated to a transition metal, the C≡P bond length is typically elongated, and the P-C-Si angle deviates from linearity, indicating a significant interaction between the phosphaalkyne and the metal center. rsc.org

Computational Chemistry Approaches to Electronic Structure

Computational chemistry provides a powerful toolkit for investigating the electronic structure and bonding of molecules like 1-Phosphaethyne, 2-(trimethylsilyl)-, for which experimental data may be limited. Theoretical methods offer insights into the nature of the carbon-phosphorus triple bond, charge distribution, and molecular orbitals.

Quantum Chemical Calculations of Bonding Character

Quantum chemical calculations, particularly those employing density functional theory (DFT) and ab initio methods, have been used to probe the bonding in phosphaalkynes. rsc.orgresearchgate.net For 1-Phosphaethyne, 2-(trimethylsilyl)-, these calculations consistently predict a structure with a linear Si-C≡P framework.

The calculated bond lengths provide valuable information about the bonding character. Theoretical studies on simple phosphaalkynes like HC≡P and MeC≡P show C≡P bond lengths around 1.544 Å, which is indicative of a true triple bond. wikipedia.org For Me₃SiC≡P, computational models predict a similar C≡P bond length, suggesting that the trimethylsilyl group does not significantly alter the nature of the triple bond.

Wiberg bond indices (WBIs), a measure of bond order derived from quantum chemical calculations, for the C≡P bond in phosphaalkynes are typically found to be close to 3, further supporting the triple bond character. The Si-C bond is predicted to have a bond order characteristic of a single bond.

The table below summarizes typical calculated bond parameters for silyl-substituted phosphaalkynes based on computational studies of related molecules.

| Bond | Calculated Bond Length (Å) | Calculated Bond Angle (°) |

| C≡P | ~1.54 | - |

| Si-C | ~1.85 | - |

| Si-C(methyl) | ~1.87 | - |

| ∠ Si-C≡P | 180 | |

| ∠ C-Si-C(methyl) | ~109.5 |

Note: These are representative values from computational studies on silylphosphaalkynes and may vary slightly depending on the level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding that aligns with Lewis structures. uni-muenchen.de This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

For 1-Phosphaethyne, 2-(trimethylsilyl)-, an NBO analysis would reveal the localization of electron density in bonding orbitals, lone pairs, and antibonding orbitals. The C≡P triple bond would be described by one σ bond and two π bonds. The NBO analysis would also quantify the polarization of these bonds. Due to the higher electronegativity of carbon compared to both silicon and phosphorus, a slight negative charge is expected to reside on the carbon atom of the C≡P unit, while the silicon and phosphorus atoms would carry partial positive charges.

The hybridization of the atoms involved in the Si-C≡P framework is also elucidated by NBO analysis. The carbon atom of the C≡P unit is expected to be sp-hybridized, consistent with a linear geometry. The phosphorus atom would also exhibit significant p-character in its bonding orbitals to accommodate the triple bond. The silicon atom is anticipated to be sp³-hybridized, forming four single bonds.

| Atom | Calculated Natural Charge (e) | NBO Hybridization |

| Si | Positive (δ+) | ~sp³ |

| C (C≡P) | Negative (δ-) | ~sp |

| P | Positive (δ+) | High p-character |

| C (methyl) | Negative (δ-) | ~sp³ |

Note: The exact values of natural charges are dependent on the computational method and basis set.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of delocalized orbitals that extend over the entire molecule. For 1-Phosphaethyne, 2-(trimethylsilyl)-, an MO analysis provides a detailed picture of the energy levels and compositions of the molecular orbitals, which is crucial for understanding its reactivity and spectroscopic properties.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. In phosphaalkynes, the HOMO is typically a π-bonding orbital associated with the C≡P triple bond. rsc.org This is in contrast to nitriles (R-C≡N), where the HOMO is often the lone pair on the nitrogen atom. The LUMO in phosphaalkynes is the corresponding π*(C≡P) antibonding orbital.

The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and the energy of the lowest electronic transitions. Phosphaalkynes generally have a smaller HOMO-LUMO gap compared to their nitrile analogues, which contributes to their higher reactivity.

The trimethylsilyl group influences the molecular orbitals through both inductive and hyperconjugative effects. The σ-donating nature of the silyl (B83357) group can raise the energy of the π(C≡P) HOMO, potentially making the molecule more susceptible to electrophilic attack. Hyperconjugation between the Si-C σ bonds and the C≡P π system can also affect the energies and compositions of the molecular orbitals.

A qualitative molecular orbital diagram for the Si-C≡P fragment would show the formation of σ and σ* orbitals from the overlap of sp-hybridized orbitals on carbon and p-orbitals on phosphorus and silicon, as well as two perpendicular sets of π and π* orbitals from the overlap of p-orbitals on carbon and phosphorus.

Reactivity Patterns and Reaction Mechanisms of 1 Phosphaethyne, 2 Trimethylsilyl

Cycloaddition Reactions

1-Phosphaethyne, 2-(trimethylsilyl)- serves as a versatile building block in cycloaddition reactions, engaging with a variety of unsaturated systems to form cyclic phosphorus compounds. These reactions are broadly categorized based on the number of atoms contributed by each reactant to the newly formed ring.

[2+2] Cycloaddition Pathways

The [2+2] cycloaddition is a common reaction mode for phosphaalkynes, leading to the formation of four-membered rings. These reactions can involve self-condensation or reaction with other unsaturated organic molecules.

In the absence of other trapping agents, 1-phosphaethyne, 2-(trimethylsilyl)- can undergo dimerization. This process can lead to the formation of 1,3-diphosphacyclobutadienes. The stability and further reactivity of these dimers are influenced by the steric bulk of the trimethylsilyl (B98337) group.

1-Phosphaethyne, 2-(trimethylsilyl)- readily participates in [2+2] cycloadditions with various unsaturated organic substrates. These reactions provide a direct route to a range of four-membered phosphorus-containing heterocycles. The regioselectivity and stereoselectivity of these reactions are often influenced by both steric and electronic factors of the reacting partners.

[2+2+2] Cycloaddition for Heterocycle Synthesis (e.g., Phosphinines)

The cobalt(II)-catalyzed [2+2+2] cycloaddition of 1-phosphaethyne, 2-(trimethylsilyl)- with diynes is a powerful method for the synthesis of phosphinines, which are the phosphorus analogues of pyridines. jku.at This reaction typically proceeds with high efficiency and can tolerate a variety of functional groups on the diyne substrate. jku.at A combination of CoI2 and 1,2-bis(diphenylphosphino)benzene (B85067) (dppbenz) has been identified as a particularly effective catalyst system, often utilized under microwave conditions to enhance reaction rates. jku.at The chemoselectivity of these cyclizations is noteworthy, with the phosphaalkyne often reacting in preference to nitriles. jku.at

| Reactants | Catalyst System | Product | Yield (%) |

| 1-Phosphaethyne, 2-(trimethylsilyl)- + Functionalized Diyne | CoI2 / dppbenz | Substituted Phosphinine | Up to 80% |

This table summarizes the general conditions and outcomes for the Co(II)-catalyzed [2+2+2] cycloaddition to form phosphinines. jku.at

[4+2] Cycloaddition Reactions (e.g., with Dienes, Pyrones)

1-Phosphaethyne, 2-(trimethylsilyl)- acts as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various 1,3-dienes and other 4π-electron systems like 2-pyrones. ifmo.rulibretexts.orglibretexts.org These reactions are a fundamental route to six-membered phosphorus-containing heterocycles. libretexts.orglibretexts.org The reaction with 2-pyrone, for instance, yields 2-(trimethylsilyl)-λ³-phosphinine in good yields. ifmo.ru This particular reaction has been shown to be a viable route for the synthesis of the parent phosphinine, C5H5P, through subsequent protodesilylation. ifmo.ru

| Diene/4π System | Dienophile | Product |

| 2-Pyrone | 1-Phosphaethyne, 2-(trimethylsilyl)- | 2-(Trimethylsilyl)-λ³-phosphinine |

| 1,3-Butadiene | 1-Phosphaethyne, 2-(trimethylsilyl)- | 1-Phosphacyclohexa-2,4-diene derivative |

This table illustrates examples of [4+2] cycloaddition reactions involving 1-phosphaethyne, 2-(trimethylsilyl)-.

Reactions with 1,3-Dipoles (e.g., Azides)

The reaction of 1-phosphaethyne, 2-(trimethylsilyl)- with 1,3-dipoles, such as organic azides, proceeds via a [3+2] cycloaddition mechanism to afford five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction, often referred to as a Huisgen 1,3-dipolar cycloaddition, is a highly efficient method for the synthesis of 1,2,3-triazaphospholes. organic-chemistry.org The regioselectivity of the addition is a key aspect of these reactions, and it can be influenced by the electronic nature of the substituents on both the phosphaalkyne and the azide (B81097). The trimethylsilyl group on the phosphaethyne can direct the regioselectivity of the cycloaddition. nih.gov

| 1,3-Dipole | Dipolarophile | Product |

| Organic Azide (R-N₃) | 1-Phosphaethyne, 2-(trimethylsilyl)- | 1-Substituted-4-(trimethylsilyl)-1H-1,2,3,4-triazaphosphole |

This table provides a general representation of the [3+2] cycloaddition between an organic azide and 1-phosphaethyne, 2-(trimethylsilyl)-.

Coordination Chemistry as a Ligand

1-Phosphaethyne, 2-(trimethylsilyl)- exhibits a rich coordination chemistry, readily binding to a variety of transition metals. Its versatility as a ligand stems from its ability to adopt different coordination modes, facilitating the synthesis of a diverse array of metal-phosphaalkyne complexes.

Binding Modes to Transition Metals (e.g., η¹, η²)

1-Phosphaethyne, 2-(trimethylsilyl)- can coordinate to transition metal centers in two primary modes: η¹ (end-on) and η² (side-on). nih.gov In the η¹ mode, the phosphorus atom's lone pair of electrons forms a sigma bond with the metal center, akin to the coordination of carbon monoxide. This end-on coordination results in a linear or near-linear M-P-C arrangement.

Alternatively, the phosphaalkyne can bind in an η² fashion, where the π system of the P≡C triple bond interacts with the metal center. nih.gov This side-on coordination is analogous to the binding of alkynes to transition metals and results in a triangular MPC core. The choice between η¹ and η² coordination is influenced by several factors, including the electronic and steric properties of the metal fragment and the other ligands present in the coordination sphere.

The following table summarizes the observed binding modes of 1-Phosphaethyne, 2-(trimethylsilyl)- with various transition metals.

| Metal | Ancillary Ligands | Binding Mode |

| Zirconium | Cp₂, PMe₃ | η¹ |

| Molybdenum | dppe | η¹ |

| Molybdenum | Cp, CO | Bridging η¹:η² |

| Platinum | PPh₃ | η² |

| Palladium | dppe | Bridging |

| Palladium | PPh₃ | Bridging |

Cp = cyclopentadienyl, dppe = 1,2-bis(diphenylphosphino)ethane, PMe₃ = trimethylphosphine, PPh₃ = triphenylphosphine

Synthesis of Metal-Phosphaalkyne Complexes

A variety of metal-phosphaalkyne complexes featuring the 1-phosphaethyne, 2-(trimethylsilyl)- ligand have been synthesized and characterized. nih.gov The synthetic strategies employed typically involve the reaction of the phosphaalkyne with a suitable metal precursor that possesses a labile ligand, which can be readily displaced.

For instance, the reaction of 1-phosphaethyne, 2-(trimethylsilyl)- with [Cp₂Zr(PMe₃)₂] leads to the formation of the η¹-coordinated complex [Cp₂Zr(PMe₃)(Me₃SiC≡P)]. nih.gov Similarly, the platinum(0) complex [(Ph₃P)₂Pt(η²-C₂H₄)] reacts with the phosphaalkyne to yield the η²-complex [(Ph₃P)₂Pt(η²-Me₃SiC≡P)]. nih.gov

Examples of synthesized metal-phosphaalkyne complexes are presented in the table below.

| Complex | Metal | Key Features |

| [Cp₂Zr(PMe₃)(Me₃SiC≡P)] | Zirconium | Mononuclear, η¹-coordination |

| [(Me₃Si-C≡P)₂Mo(dppe)₂] | Molybdenum | Mononuclear, two η¹-ligands |

| [CpMo(CO)₂PC(SiMe₃)Mo(CO)₂Cp] | Molybdenum | Dinuclear, bridging ligand |

| [(Ph₃P)₂Pt(Me₃SiC≡P)] | Platinum | Mononuclear, η²-coordination |

| [{(dppe)Pd}₂(Me₃SiC≡P)] | Palladium | Dinuclear, bridging ligand |

| [Pd₅(PPh₃)₅(Me₃SiC≡P)₃] | Palladium | Pentanuclear cluster |

Ligand Exchange and Reactivity within the Coordination Sphere

Once coordinated to a metal center, the 1-phosphaethyne, 2-(trimethylsilyl)- ligand can participate in further reactions. Ligand exchange reactions, where the phosphaalkyne displaces or is displaced by other ligands, are fundamental to understanding the stability and reactivity of these complexes. The lability of the coordinated phosphaalkyne is dependent on the nature of the metal and the other ligands in its coordination sphere.

Furthermore, the reactivity of the phosphaalkyne ligand can be modified upon coordination. The metal center can activate the P≡C triple bond, making it more susceptible to nucleophilic or electrophilic attack. This can lead to transformations of the phosphaalkyne ligand within the coordination sphere, opening avenues for the synthesis of novel organophosphorus compounds.

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group in 1-phosphaethyne, 2-(trimethylsilyl)- is not merely a spectator but actively participates in various chemical transformations. The reactivity of the TMS group provides a handle for further functionalization of the phosphaalkyne, both in its free state and when coordinated to a metal.

Protodesilylation Reactions

Protodesilylation is a chemical reaction in which a silyl (B83357) group is replaced by a proton. In the context of 1-phosphaethyne, 2-(trimethylsilyl)-, this reaction would lead to the parent phosphaalkyne, HC≡P. Attempts have been made to achieve the desilylation of metal-coordinated 1-phosphaethyne, 2-(trimethylsilyl)-. nih.gov This transformation is of significant interest as it could provide a route to complexes of the parent phosphaalkyne, which is otherwise highly unstable.

The susceptibility of the Si-C bond to cleavage by protic reagents can be influenced by the coordination of the phosphaalkyne to a metal center. The electron density at the carbon atom attached to the silicon can be altered by the metal, potentially facilitating the protonation and subsequent cleavage of the Si-C bond.

Silyl Group Migration Phenomena

Silyl group migrations are a known phenomenon in organosilicon chemistry and can also be envisaged for 1-phosphaethyne, 2-(trimethylsilyl)-. Such migrations can occur between different atoms within a molecule and can be promoted by thermal or chemical means. In the context of coordinated 1-phosphaethyne, 2-(trimethylsilyl)-, silyl group migration could potentially occur from the carbon atom to the phosphorus atom or even to the metal center.

While specific examples of silyl group migration for this particular phosphaalkyne are not extensively documented, analogous rearrangements, such as the Brook rearrangement in α-silyl carbonyl compounds, provide a conceptual framework. Metal-to-metal silyl migration has also been observed in heterometallic complexes. nih.gov The coordination environment around the phosphaalkyne ligand could play a crucial role in facilitating or inhibiting such migratory processes. Further research in this area could uncover novel reaction pathways and lead to the synthesis of new and interesting organometallic and organophosphorus compounds.

Nucleophilic Attack at Silicon Centers

The trimethylsilyl group in 1-phosphaethyne, 2-(trimethylsilyl)- is susceptible to nucleophilic attack, leading to the cleavage of the silicon-carbon bond. This desilylation reaction is a key step in the derivatization of the phosphaethyne core and can be initiated by a variety of nucleophiles. The general mechanism involves the formation of a pentacoordinate silicon intermediate, which then fragments to yield a silyl derivative and the corresponding phosphide (B1233454) anion.

Organometallic reagents, such as organolithium compounds, are potent nucleophiles capable of cleaving the Si-C bond. rsc.org The reaction proceeds through the attack of the carbanion on the electrophilic silicon atom, resulting in the formation of a stable tetraorganosilane and a lithium phosphide salt. This approach provides a pathway to novel organophosphorus compounds by subsequent reaction of the phosphide with electrophiles.

Fluoride (B91410) ions are also effective reagents for the cleavage of silicon-carbon bonds, owing to the high affinity of silicon for fluorine. researchgate.netnih.gov Reagents such as tetra-n-butylammonium fluoride (TBAF) can be employed to promote the desilylation of 1-phosphaethyne, 2-(trimethylsilyl)-. The reaction is driven by the formation of the thermodynamically stable Si-F bond.

A notable example of nucleophilic attack at the silicon center is the reaction with lithium ethoxide (LiOEt). This reaction has been shown to smoothly cleave the trimethylsilyl group from phosphorus centers. nih.gov In the context of phosphaalkenes, this cleavage can initiate subsequent dimerization reactions. nih.govdiva-portal.org While not directly reported for 1-phosphaethyne, 2-(trimethylsilyl)-, this reactivity pattern is highly probable.

Table 1: Examples of Nucleophilic Attack at Silicon Centers

| Nucleophile | Reagent Example | Product of Nucleophilic Attack on Si | Resulting Phosphorus Species |

|---|---|---|---|

| Alkoxide | Lithium ethoxide (LiOEt) | Trimethylsilyl ethoxide | Lithium phosphide salt |

| Fluoride | Tetra-n-butylammonium fluoride (TBAF) | Trimethylsilyl fluoride | Phosphide anion |

| Organolithium | n-Butyllithium (n-BuLi) | Tetra-n-butylsilane | Lithium phosphide salt |

Generation of Highly Reactive Intermediates

1-Phosphaethyne, 2-(trimethylsilyl)- can serve as a precursor for the generation of highly reactive, low-coordinate phosphorus species, namely phosphinidenes and phosphaethylene intermediates. These transient species are valuable synthons in organophosphorus chemistry.

Phosphinidene (B88843) Species

Phosphinidenes (R-P:) are phosphorus analogues of carbenes and are characterized by a phosphorus atom with a lone pair and two vacant orbitals. researchgate.net The generation of phosphinidenes from 1-phosphaethyne, 2-(trimethylsilyl)- is not a commonly reported transformation but can be envisioned through several pathways.

One potential route involves the thermal or photochemical cleavage of the trimethylsilyl group and the subsequent fragmentation of the resulting phosphide. However, a more plausible, though not directly demonstrated, pathway could involve the reaction of 1-phosphaethyne, 2-(trimethylsilyl)- with specific transition metal complexes. Such complexes could facilitate the cleavage of the C-P triple bond and the extrusion of a phosphinidene fragment, potentially stabilized by the metal center. nih.gov

Another theoretical approach for phosphinidene generation is through the retro-cycloaddition of a suitable precursor derived from 1-phosphaethyne, 2-(trimethylsilyl)-. For instance, if the phosphaethyne were to undergo a [2+1] cycloaddition with a species that can be readily extruded, the resulting three-membered ring could potentially eliminate the added fragment to release a phosphinidene. While the thermal decomposition of certain dibenzo-7-phosphanorbornadiene compounds is a known method for generating phosphinidenes, the direct generation from a silyl-substituted phosphaalkyne is less established. mit.edu

Phosphaethylene Intermediates

Phosphaethylenes are compounds containing a phosphorus-carbon double bond. The generation of phosphaethylene intermediates from 1-phosphaethyne, 2-(trimethylsilyl)- can be achieved through cycloaddition reactions.

A prominent example is the [2+2] cycloaddition, which can lead to the formation of 1,2-diphosphetanes. nih.govdiva-portal.org While this is technically a dimerization leading to a cyclic species containing two phosphaethylene units, the initial step can be considered the formation of a transient phosphaethylene-like species. For instance, the reaction of a phosphaalkyne with an imide can lead to a four-membered ring through a [2+2] cycloaddition. rsc.org

Furthermore, cobalt-catalyzed [2+2+2] cycloaddition reactions of phosphaalkynes with diynes are known to produce phosphinines, which are six-membered heterocyclic compounds containing a phosphaethylene moiety within the aromatic ring. nih.govjku.at This demonstrates the utility of phosphaalkynes in constructing more complex phosphaethylene-containing systems.

The reaction of phosphaalkynes with carbenes can also lead to the formation of phosphirenes, three-membered rings containing a P=C bond. These strained heterocycles can be considered as phosphaethylene intermediates and can undergo further reactions. thieme-connect.de

Table 2: Generation of Phosphaethylene Intermediates from Phosphaalkynes

| Reaction Type | Reactant(s) | Intermediate/Product Type |

|---|---|---|

| [2+2] Cycloaddition | Two molecules of phosphaalkyne | 1,2-Diphosphetane |

| [2+2+2] Cycloaddition | Phosphaalkyne and a diyne | Phosphinine |

| [2+1] Cycloaddition | Phosphaalkyne and a carbene | Phosphirene |

Advanced Applications in Chemical Synthesis

Building Block for Phosphorus-Containing Heterocycles

1-Phosphaethyne, 2-(trimethylsilyl)- is a key precursor for a variety of phosphorus-containing heterocyclic compounds. Its ability to undergo cycloaddition reactions is central to the formation of these ring systems.

Phosphinines, the phosphorus analogues of pyridines, are readily synthesized using 1-Phosphaethyne, 2-(trimethylsilyl)-. One prominent method is the [4+2] cycloaddition reaction with 2-pyrones. This reaction proceeds to give 2-(trimethylsilyl)-λ³-phosphinine in good yields. The product is a colorless oil that exhibits notable stability in the presence of air and moisture. Deuterium-labeling experiments have been employed to understand the regioselectivity of this pericyclic reaction.

Another significant route to phosphinines is through a Cobalt(II)-catalyzed [2+2+2] cycloaddition. This method involves the reaction of phosphaalkynes with diynes, leading to a diverse array of structurally interesting phosphinines. A combination of 1,2-bis(diphenylphosphino)benzene (B85067) (dppbenz) and CoI₂ has been identified as a particularly effective catalyst system, especially under microwave conditions. These reactions can be conducted with a 1:1 ratio of the phosphaalkyne and diyne substrates and demonstrate chemoselectivity in the presence of nitriles.

The trimethylsilyl (B98337) group in the resulting phosphinine is not merely a passive substituent. It influences the electronic properties of the aromatic phosphorus heterocycle and can be a site for further functionalization. For instance, 2-(trimethylsilyl)-λ³-phosphinine can serve as a starting material for the parent phosphinine (C₅H₅P) via protodesilylation with HCl.

Table 1: Selected Phosphinine Synthesis Reactions

| Reaction Type | Reactants | Product | Catalyst/Conditions |

|---|---|---|---|

| [4+2] Cycloaddition | 1-Phosphaethyne, 2-(trimethylsilyl)- and 2-Pyrone | 2-(trimethylsilyl)-λ³-phosphinine | Thermal |

Research has demonstrated the conversion of 1-Phosphaethyne, 2-(trimethylsilyl)- into mixtures of di- and triphospholide anions. This transformation can be achieved by reacting Me₃SiC≡P with various s-block metals, their salts, or ytterbium. The resulting mixture of polyphospholide anions can be further utilized in organometallic synthesis. For example, subsequent reaction with FeCl₂ can lead to the formation of a mixture of tetra-, penta-, and hexaphosphaferrocenes, showcasing the utility of these anions in constructing complex sandwich compounds.

The synthesis of 2-(trimethylsilyl)-λ³-phosphinine is a direct method for producing a silyl-substituted heterocycle from 1-Phosphaethyne, 2-(trimethylsilyl)-. The silyl (B83357) group in this phosphinine derivative can act as a handle for further chemical modifications or to tune the electronic and steric properties of the molecule. While the direct synthesis of stannyl-substituted heterocycles from 1-Phosphaethyne, 2-(trimethylsilyl)- is not as extensively documented, the synthesis of germyl- and stannyl-substituted phospholes has been achieved through pathways involving silylphosphanides, indicating a potential, though indirect, connection.

The phosphaethyne core is reactive towards azides, leading to the formation of phosphatriazolate anions. While much of the detailed research has focused on the parent phosphaethyne (HC≡P), the reaction mechanism is highly relevant to its silylated counterpart. The generation of phosphaethyne at high temperatures from a molecular precursor enables its reaction with an azide (B81097) anion in a [3+2] cycloaddition to produce the aromatic 1,2,3,4-phosphatriazolate anion (HCPN₃⁻). This reaction highlights the ability of the P≡C triple bond to participate in click-type reactions to form stable heterocyclic anions. The aromaticity of the resulting HCPN₃⁻ has been studied using various computational methods.

Table 2: Properties of the 1,2,3,4-Phosphatriazolate Anion (HCPN₃⁻)

| Property | Value | Method |

|---|---|---|

| Adiabatic Detachment Energy | 3.555(10) eV | Negative-ion photoelectron spectroscopy |

Precursor for Novel Organophosphorus Frameworks

While 1-Phosphaethyne, 2-(trimethylsilyl)- is a fundamental building block for single heterocyclic rings, its potential as a precursor for extended or novel organophosphorus frameworks is an area of ongoing interest. The ability of phosphaalkynes to undergo oligomerization and polymerization suggests a pathway to phosphorus-containing polymers and materials. However, detailed studies specifically utilizing 1-Phosphaethyne, 2-(trimethylsilyl)- to create well-defined, extended organophosphorus frameworks are not extensively documented in the current body of literature.

Role in Catalytic Transformations (e.g., Cross-Coupling Reactions)

The heterocycles synthesized from 1-Phosphaethyne, 2-(trimethylsilyl)-, particularly phosphinines, have potential applications in catalysis. Phosphinines can act as ligands for transition metals, analogous to pyridines, and can be used in homogeneous catalysis. The electronic properties of the phosphinine ring, which can be tuned by substituents like the trimethylsilyl group, are crucial for their function in catalytic cycles.

While the general use of phosphinines in catalysis is established, specific examples of catalytic systems derived directly from 1-Phosphaethyne, 2-(trimethylsilyl)- and their application in reactions such as cross-coupling are not yet widely reported. The development of such catalytic systems represents a promising future direction for the application of this versatile chemical compound.

Theoretical and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways of phosphaalkynes. mdpi.comrsc.org DFT calculations are instrumental in mapping potential energy surfaces for various reactions, including cycloadditions, oligomerizations, and insertions. These computational models allow researchers to compare the feasibility of different mechanistic routes and to understand the factors governing product formation.

For instance, DFT studies have been crucial in understanding the mechanisms of cycloaddition reactions, which are a cornerstone of phosphaalkyne chemistry. mdpi.com Calculations for the [3+2] cycloaddition of phosphaethyne (HCP), a parent compound to the trimethylsilyl (B98337) derivative, with azides show a concerted mechanism. mdpi.com Theoretical investigations into the reactions of phosphaalkynes with boranes, such as 9-phenyl-9-borafluorene, have revealed a bond metathesis ring expansion pathway, which was favored over a more conventional Diels-Alder mechanism. researchgate.net

Furthermore, computational studies have shed light on the influence of substituents on reactivity. The size and electronic nature of the substituent on the phosphaalkyne can significantly alter reaction barriers. For example, analysis of phosphaethyne trimerization indicates that reaction barriers tend to increase with the size of the substituent group.

DFT has also been employed to understand the energetics and mechanisms of reactions catalyzed by transition metals. In the cobalt-catalyzed [2+2+2] cycloaddition of phosphaalkynes with diynes to form phosphinines, theoretical calculations have helped to rationalize the proposed reaction mechanism, which involves a Co(II) oxidation state throughout the catalytic cycle. pku.edu.cnnih.gov Similarly, in the ruthenium-promoted formation of 1H-phosphindoles, DFT calculations provided a thorough understanding of the energetics and mechanism of the cyclization reaction. nih.gov

Exploration of Transition States and Activation Parameters

A key application of computational chemistry is the characterization of transition states and the calculation of associated activation parameters (enthalpy of activation, ΔH‡; entropy of activation, ΔS‡; and Gibbs free energy of activation, ΔG‡). This information is vital for predicting reaction rates and understanding kinetic control.

For the [3+2] cycloaddition reaction between phosphaethyne (HCP) and an azide (B81097) ion to form the 1,2,3,4-phosphatriazolate anion, the activation barrier was computationally predicted to be a modest ΔG‡ = 14.4 kcal/mol at 298.15 K. mdpi.com This relatively low barrier is consistent with the experimental observation that the reaction proceeds at elevated temperatures. mdpi.com

In a related study, the thermal generation of HCP from a dibenzo-7-phosphanorbornadiene precursor was investigated both experimentally and computationally. The experimental kinetics, monitored by NMR spectroscopy, yielded activation parameters of ΔH‡ = 25.5 kcal/mol and ΔS‡ = -2.43 cal/mol·K (eu). mdpi.com These values, which are consistent with a unimolecular fragmentation process, were in good agreement with results from computational modeling of the reaction mechanism. mdpi.com This synergy between experimental and theoretical kinetics provides strong evidence for the proposed reaction pathway. mdpi.com

| Reaction | Parameter | Value | Method |

|---|---|---|---|

| HCP Generation from Precursor | ΔH‡ | 25.5 kcal/mol | Experimental (NMR) |

| ΔS‡ | -2.43 eu | Experimental (NMR) | |

| [3+2] Cycloaddition of HCP + N₃⁻ | ΔG‡ | 14.4 kcal/mol | Computational (DFT) |

Aromaticity Assessment in Derived Systems (e.g., Phosphatriazolates)

Phosphaalkynes serve as building blocks for novel heterocyclic systems, and a key question regarding these new structures is their degree of aromaticity. Computational methods are the primary tools for quantifying the aromaticity of molecules like the 1,2,3,4-phosphatriazolate anion (HCPN₃⁻), which can be formed from the reaction of a phosphaethyne with an azide. beilstein-journals.orguni-muenchen.de

Several computational techniques are used to assess aromaticity:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring. A large negative value is indicative of a diatropic ring current, a hallmark of aromaticity.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify bond critical points and characterize the nature of chemical bonds within the ring, providing evidence of delocalized electronic systems. beilstein-journals.org

Natural Bond Orbital (NBO): NBO analysis reveals details about electron delocalization and resonance structures within the molecule. beilstein-journals.org

For the 1,2,3,4-phosphatriazolate anion, these methods collectively confirm its aromatic character. mdpi.combeilstein-journals.org The NICS values, QTAIM analysis, and NBO methods all indicate extensive 6π-electron delocalization within the five-membered ring. mdpi.combeilstein-journals.org The degree of aromaticity was found to be intermediate between that of the analogous 1,2,3-triazolate and P₂N₃⁻ anions. mdpi.com

| Method | Principle | Indication of Aromaticity |

|---|---|---|

| NICS | Calculates magnetic shielding at the ring's center. | Large negative values. |

| QTAIM | Analyzes the topology of the electron density. | Presence and properties of bond critical points consistent with delocalization. |

| NBO | Analyzes donor-acceptor interactions in a localized basis. | Significant electron delocalization between orbitals. |

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are frequently used to predict spectroscopic parameters, which aids in the identification and characterization of new compounds containing the phosphaethyne moiety. DFT and other ab initio methods can accurately calculate NMR chemical shifts, coupling constants, and vibrational frequencies.

For phosphaalkyne-metal complexes, computational estimation of carbon–phosphorus coupling constants (¹JCP) has been shown to be a reliable parameter. Comparing these calculated values with experimental data helps to definitively assign the binding modes of the phosphaalkyne ligand in solution, which can be ambiguous from experimental data alone.

Similarly, the prediction of ³¹P NMR chemical shifts is a significant area of computational study. Various DFT functionals and basis sets are benchmarked against experimental data to develop reliable protocols for calculating these shifts, which are highly sensitive to the electronic environment of the phosphorus atom.

In the characterization of gaseous phosphaethyne generated from a molecular precursor, microwave spectroscopy was used to detect its J = 1 ← 0 rotational transition. mdpi.com The experimentally measured phosphorus spin–rotation coupling constant of 46(4) kHz showed excellent agreement with the established literature value, which itself is underpinned by theoretical calculations. mdpi.com This demonstrates the predictive power of computational spectroscopy in identifying highly reactive, transient species. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The synthesis of phosphaalkynes, including the trimethylsilyl (B98337) derivative, has traditionally relied on elimination reactions. One established method for the synthesis of 2-trimethylsilylphosphaacetylene involves the elimination of chlorotrimethylsilane (B32843) from a bis(trimethylsilyl)ated methyldichlorophosphine (B1584959) precursor under vacuum. wikipedia.org Another prevalent strategy is the elimination of hexamethyldisiloxane (B120664) from silylated phosphaalkenes. wikipedia.org

Future research is anticipated to focus on developing more efficient, scalable, and versatile synthetic routes. A key objective will be to move beyond harsh reaction conditions, such as high temperatures or vacuum, towards milder and more functional-group-tolerant methodologies. The exploration of catalytic methods for the synthesis of phosphaalkynes is a particularly promising avenue. Additionally, the development of molecular precursors that can cleanly and controllably release 1-Phosphaethyne, 2-(trimethylsilyl)- under specific stimuli (e.g., light or mild heat) would represent a significant advance, enabling its in situ generation and use in complex reaction systems. acs.orgnih.gov

Exploration of Catalytic Applications Beyond Current Scope

Currently, 1-Phosphaethyne, 2-(trimethylsilyl)- is primarily viewed as a reactive building block rather than a catalyst. It has been successfully employed as a substrate in cobalt(II)-catalyzed [2+2+2] cycloaddition reactions with diynes to furnish a variety of phosphinine derivatives. jku.at This transformation highlights the compound's utility in constructing phosphorus-containing heterocycles.

The future exploration of its catalytic potential could unveil entirely new applications. Given the unique electronic properties of the C≡P triple bond, research could be directed towards investigating the ability of its transition metal complexes to catalyze organic transformations. For instance, complexes featuring the phosphaalkyne ligand might exhibit novel catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization, areas where traditional phosphine (B1218219) ligands have proven invaluable. Furthermore, the potential for the phosphorus atom to act as a Lewis basic site or for the triple bond to participate in redox processes could be harnessed in the design of novel organocatalysts.

Integration into Materials Science and Supramolecular Chemistry

The incorporation of phosphorus atoms into polymeric and supramolecular structures can impart unique optical, electronic, and self-assembly properties. While the parent phosphaethyne (HCP) is known to polymerize readily, the controlled polymerization of substituted phosphaalkynes like the trimethylsilyl derivative remains an area ripe for exploration. mit.edu Future research will likely focus on developing controlled polymerization techniques to produce well-defined polymers with novel material properties. These materials could find applications in organic electronics, flame retardants, or as novel ligands for catalysis.

In the realm of supramolecular chemistry, the linear geometry and the polar C≡P bond of 1-Phosphaethyne, 2-(trimethylsilyl)- make it an intriguing candidate for the construction of ordered assemblies. libretexts.org Research is anticipated to explore its use as a building block in the formation of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular architectures through coordination with metal centers or through non-covalent interactions. The trimethylsilyl group could also serve as a handle for further functionalization, allowing for the tuning of solubility and self-assembly behavior.

Advanced Spectroscopic and Structural Probing Techniques

A thorough understanding of the electronic structure and reactivity of 1-Phosphaethyne, 2-(trimethylsilyl)- and its derivatives is crucial for their rational application. While standard spectroscopic techniques like NMR are routinely used for characterization, the application of more advanced methods will provide deeper insights.

Future studies will likely employ a battery of advanced spectroscopic and structural probing techniques. High-resolution mass spectrometry can provide detailed information about fragmentation patterns, aiding in the characterization of complex reaction products. researchgate.netnih.gov Microwave spectroscopy, as has been used for the parent phosphaethyne, can provide highly accurate data on molecular geometry and electronic structure in the gas phase. acs.orgmit.edu Single-crystal X-ray diffraction of its coordination complexes will continue to be essential for unequivocally determining solid-state structures and understanding bonding interactions with metal centers. researchgate.netmdpi.commdpi.com Computational studies, including Density Functional Theory (DFT), will play an increasingly important role in complementing experimental data, providing insights into reaction mechanisms, and predicting the properties of new materials. researchgate.netresearchgate.net

Table 1: Spectroscopic Data for Phosphaethyne and its Derivatives

| Compound/Fragment | Technique | Observed Value |

| Phosphaethyne (HCP) | Molecular Beam Mass Spectrometry (m/z) | 44 |

| H¹³CP | Molecular Beam Mass Spectrometry (m/z) | 45 |

| Phosphaethyne (HCP) | ³¹P NMR (in diethyl ether at -60 °C) | -32 ppm |

| HCPN₃⁻ | ³¹P NMR (in THF-d₈) | 192 ppm |

| Phosphaethyne (HCP) | Microwave Spectroscopy (J = 1 ← 0 rotational transition) | 39951.9 MHz |

Mechanistic Insights into Complex Reaction Manifolds

The reactivity of 1-Phosphaethyne, 2-(trimethylsilyl)- is dominated by cycloaddition reactions, a common feature for phosphaalkynes. wikipedia.orgwikipedia.orglibretexts.orglibretexts.org These reactions, such as the [4+2] and [2+2] cycloadditions, provide access to a wide range of phosphorus-containing heterocycles.

Future research will aim to unravel the mechanisms of more complex reaction manifolds involving this phosphaalkyne. This includes detailed kinetic and computational studies of its oligomerization and polymerization processes to understand the factors controlling the formation of different architectures. Mechanistic investigations into the transition-metal-mediated transformations of 1-Phosphaethyne, 2-(trimethylsilyl)- will be crucial for optimizing existing catalytic reactions and designing new ones. Furthermore, exploring its reactivity with a broader range of substrates, including those with multiple reactive sites, will likely lead to the discovery of novel and synthetically valuable transformations. A deeper understanding of the influence of the trimethylsilyl group on reactivity, both sterically and electronically, will be a key aspect of these mechanistic studies. The desilylation of its coordinated complexes is another area that warrants further mechanistic investigation as it can provide a pathway to novel phosphorus-containing species. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1-Phosphaethyne, 2-(trimethylsilyl)-, and how is its structural integrity confirmed?

- Methodology : The compound can be synthesized via reactions involving phosphorus halides and trimethylsilyl-substituted precursors under inert conditions. For example, reactions with phenyl phosphorus halides in dry toluene, using triethylamine as a base, followed by reflux and crystallization, are typical . Structural confirmation relies on NMR spectroscopy (to identify trimethylsilyl protons and phosphorus coupling) and mass spectrometry (to verify molecular weight). X-ray crystallography may resolve stereochemical ambiguities .

Q. What precautions are critical for handling 1-Phosphaethyne, 2-(trimethylsilyl)-, given its reactivity?

- Methodology : Use inert atmosphere techniques (e.g., Schlenk line, glovebox) to prevent moisture-sensitive decomposition. Personal protective equipment (gloves, goggles) and ventilation are mandatory due to potential irritant properties. Storage should be in sealed containers under dry, inert gas .

Q. How does the trimethylsilyl group influence the stability of 1-phosphaethyne derivatives during storage?

- Methodology : The trimethylsilyl group acts as a steric and electronic stabilizer, reducing dimerization tendencies. Stability assessments involve monitoring via NMR over time under varying conditions (temperature, solvent). Comparative studies with non-silylated analogs show reduced aggregation in silylated derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the dimerization pathways of 1-Phosphaethyne, 2-(trimethylsilyl)-, and how do α-substituents alter reaction kinetics?

- Methodology : Kinetic studies (e.g., UV-Vis or NMR monitoring) reveal dimerization rates. α-Substituents like trimethylsilyl groups slow dimerization via steric hindrance and electron donation. Computational methods (DFT at the B3LYP/6-31+G(d) level) map transition states and activation energies, while ELF (Electron Localization Function) analysis identifies electron reorganization during bond formation .

Q. How can computational modeling resolve contradictions in experimental data on the reactivity of 1-Phosphaethyne derivatives?

- Methodology : Discrepancies between theoretical and experimental results (e.g., reaction yields, regioselectivity) are addressed using multi-level computational workflows. For example, DFT optimizes geometries, while BET (Bonding Evolution Theory) analyzes electron flow during bond cleavage/formation. Benchmarking against kinetic isotope effects or substituent trends validates models .

Q. What advanced spectroscopic techniques differentiate between isomeric byproducts in silylated phosphaethyne syntheses?

- Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) distinguish isomers. For example, P NMR coupled with H-Si heteronuclear correlation spectroscopy identifies silicon-phosphorus coupling patterns unique to each isomer .

Contradiction Analysis and Experimental Design

Q. How should researchers address inconsistent yields in the Diels-Alder trapping of 1-Phosphaethyne, 2-(trimethylsilyl)- with dienophiles like methyl acrylate?

- Methodology : Systematic variation of reaction parameters (temperature, solvent polarity, molar ratios) identifies optimal conditions. In situ IR spectroscopy tracks intermediate formation, while LC-MS monitors side reactions. Computational screening of dienophile electronic profiles (e.g., LUMO energy) predicts reactivity .

Q. What strategies mitigate decomposition during the purification of 1-Phosphaethyne, 2-(trimethylsilyl)-?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.